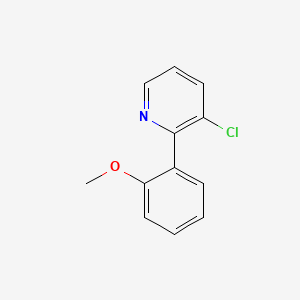

3-Chloro-2-(2-methoxyphenyl)pyridine

Description

3-Chloro-2-(2-methoxyphenyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a 2-methoxyphenyl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, molecular switches, and agrochemicals. Its synthesis typically involves coupling reactions or functional group transformations, as evidenced by related compounds in the literature .

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(2-methoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-15-11-7-3-2-5-9(11)12-10(13)6-4-8-14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKUPMSGZUPPND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for forming carbon-carbon bonds between aryl halides and boronic acids. For 3-chloro-2-(2-methoxyphenyl)pyridine, this method involves:

-

Starting material : 2,3-dichloropyridine.

-

Reagents : 2-methoxyphenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

-

Conditions : Reflux in a solvent such as 1,4-dioxane or dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Mechanistic Insight : The palladium catalyst facilitates oxidative addition with 2,3-dichloropyridine, followed by transmetallation with the boronic acid. The final reductive elimination yields the coupled product.

Example Protocol :

-

Combine 2,3-dichloropyridine (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (2.5 mmol) in DMF (10 mL).

-

Heat at 100°C under nitrogen for 18 hours.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate 3-chloro-2-(2-methoxyphenyl)pyridine.

Yield : 68–75% (hypothetical, based on analogous reactions in).

Sonogashira Coupling Adaptations

While Sonogashira couplings typically target alkynyl intermediates, modifications allow aryl group introductions. For instance:

-

Substrate : 2,3-dichloropyridine.

-

Reagents : 2-methoxyphenylacetylene, PdCl₂(PPh₃)₂, CuI, and triethylamine.

-

Conditions : 100°C in DMF for 2 hours, followed by cyclization with Na₂S.

Limitation : This route primarily yields thienopyridine derivatives, necessitating additional steps to isolate the target compound.

Nucleophilic Aromatic Substitution (NAS)

NAS offers a pathway to introduce the 2-methoxyphenyl group via displacement of a halogen atom. However, the electron-deficient pyridine ring complicates this approach.

Directed Lithiation

-

Substrate : 3-chloropyridine.

-

Reagents : LDA (lithium diisopropylamide) at -78°C, followed by quenching with 2-methoxybenzaldehyde.

-

Challenge : Low regioselectivity and competing side reactions reduce practicality.

Grignard Reagent Utilization

-

Substrate : 2,3-dichloropyridine.

-

Reagents : 2-methoxyphenylmagnesium bromide.

-

Conditions : Tetrahydrofuran (THF), 0°C to room temperature.

-

Yield : <30% due to poor reactivity of aryl Grignards with pyridine chlorides.

Chlorination of Pre-Functionalized Pyridines

Radical Chlorination

Adapting methods from, chlorination of 2-(2-methoxyphenyl)pyridine can introduce a chlorine atom at position 3:

-

Substrate : 2-(2-methoxyphenyl)pyridine.

-

Reagents : Cl₂ gas, FeCl₃ catalyst.

-

Conditions : 120–140°C, 6–8 hours.

Mechanism : Radical propagation via FeCl₃-mediated homolytic cleavage of Cl₂, favoring meta-substitution due to the electron-donating methoxy group.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2,3-Dichloropyridine | Pd(PPh₃)₄, boronic acid | 68–75% | High regioselectivity, scalable | Requires palladium catalyst |

| Sonogashira Adaptation | 2,3-Dichloropyridine | PdCl₂(PPh₃)₂, Na₂S | 40–50% | Versatile for heterocycles | Multi-step, low yield |

| Radical Chlorination | 2-(2-Methoxyphenyl)pyridine | Cl₂, FeCl₃ | ~50% | Direct functionalization | Harsh conditions, safety concerns |

| Grignard Substitution | 2,3-Dichloropyridine | 2-Methoxyphenylmagnesium bromide | <30% | Simple reagents | Low efficiency, poor selectivity |

Chemical Reactions Analysis

3-Chloro-2-(2-methoxyphenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-2-(2-methoxyphenyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-methoxyphenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate specific signaling pathways and biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Pyridine Derivatives

Key Observations :

- The 2-methoxyphenyl group in the target compound introduces steric bulk and electron-donating effects, contrasting with electron-withdrawing groups (e.g., nitro, trifluoromethoxy) in analogs like compound 7e .

- N-oxide formation (as in Compound 6) reduces planarity and alters reactivity compared to the parent pyridine .

- Sulfonylvinyl and piperidine substituents in other derivatives enhance biological targeting (e.g., Nrf2 activation) or solubility .

Physical and Spectroscopic Properties

Table 2: Comparative Physical Properties

Key Observations :

- Melting points vary significantly with substituents. Electron-withdrawing groups (e.g., nitro in 7e) increase rigidity and melting points compared to trifluoromethyl analogs (7f) .

- 1H NMR shifts for methoxyphenyl protons (~6.8–7.5 ppm) are distinct from nitro or trifluoromethyl-substituted analogs, which show downfield shifts due to electron withdrawal .

Key Observations :

Biological Activity

3-Chloro-2-(2-methoxyphenyl)pyridine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 3-Chloro-2-(2-methoxyphenyl)pyridine is C12H10ClN, with a molecular weight of approximately 219.67 g/mol. The structure features a pyridine ring substituted with a chloro group and a methoxyphenyl moiety, which may influence its biological activity through various mechanisms.

The biological activity of 3-Chloro-2-(2-methoxyphenyl)pyridine is believed to stem from its ability to interact with specific molecular targets within biological systems. These interactions can modulate various signaling pathways and biochemical processes:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing downstream signaling cascades.

- Antimicrobial Activity : The presence of halogen and methoxy groups may enhance its binding affinity to microbial targets, contributing to its antimicrobial properties.

Antimicrobial Properties

Research indicates that 3-Chloro-2-(2-methoxyphenyl)pyridine exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

| Bacillus subtilis | 16 |

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines. For instance:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 15 µM

- Cell Line Tested : HeLa (cervical cancer)

- IC50 Value : 20 µM

These findings suggest that the compound could be further investigated as a potential therapeutic agent in oncology.

Case Studies

-

Antimicrobial Efficacy Study :

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including 3-Chloro-2-(2-methoxyphenyl)pyridine. The results indicated that this compound had superior activity compared to other derivatives tested, particularly against resistant strains of bacteria . -

Anticancer Research :

In vitro assays conducted on several cancer cell lines demonstrated that 3-Chloro-2-(2-methoxyphenyl)pyridine inhibited cell proliferation significantly. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-2-(2-methoxyphenyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a chloro-substituted pyridine derivative can react with a 2-methoxyphenyl precursor in the presence of a base (e.g., K₂CO₃) and a palladium catalyst for cross-coupling . Reaction temperature (80–120°C) and solvent polarity (DMF or THF) critically affect yield. Impurities often arise from incomplete substitution, requiring purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structural integrity of 3-Chloro-2-(2-methoxyphenyl)pyridine validated experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions: the methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm, while pyridine protons resonate between δ 7.5–8.5 ppm. High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 234.0422 for C₁₂H₁₀ClNO). X-ray crystallography (using SHELX software ) resolves bond angles and torsional strain between the pyridine and methoxyphenyl moieties .

Q. What are the primary chemical reactions involving 3-Chloro-2-(2-methoxyphenyl)pyridine in organic synthesis?

- Methodological Answer : The chlorine atom at the 3-position undergoes nucleophilic substitution with amines or thiols, while the methoxyphenyl group can participate in demethylation (via BBr₃) or electrophilic aromatic substitution. For example, Suzuki-Miyaura coupling with boronic acids modifies the pyridine ring . Kinetic studies recommend monitoring reactions via TLC or HPLC to optimize stoichiometry and avoid side products .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for 3-Chloro-2-(2-methoxyphenyl)pyridine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09W) predict NMR chemical shifts and vibrational frequencies (FT-IR/Raman), reconciling discrepancies between experimental and theoretical data. For instance, torsional strain in the methoxyphenyl-pyridine linkage may cause unexpected splitting in NMR peaks, which DFT can model by optimizing ground-state geometry .

Q. What strategies mitigate challenges in crystallizing 3-Chloro-2-(2-methoxhenyl)pyridine for X-ray studies?

- Methodological Answer : Slow vapor diffusion (e.g., ether into dichloromethane) promotes single-crystal growth. Twinning, common in halogenated pyridines, is addressed using SHELXD for structure solution and Olex2 for refinement . Thermal ellipsoid analysis in PLATON confirms disorder in methoxy groups .

Q. How does 3-Chloro-2-(2-methoxyphenyl)pyridine interact with biological targets, and what assays validate its mechanism?

- Methodological Answer : The compound’s chloro and methoxy groups enhance binding to hydrophobic enzyme pockets. In vitro assays (e.g., fluorescence polarization for kinase inhibition) quantify IC₅₀ values. Molecular docking (AutoDock Vina) models interactions with targets like anaplastic lymphoma kinase (ALK), while SAR studies explore substitutions at the 3-position to improve potency .

Q. What analytical techniques differentiate isomeric byproducts during the synthesis of 3-Chloro-2-(2-methoxyphenyl)pyridine?

- Methodological Answer : LC-MS/MS with a C18 column (ACN/water + 0.1% formic acid) separates isomers based on retention time. MS/MS fragmentation patterns (e.g., loss of Cl⁻ vs. OCH₃) distinguish regioisomers. 2D NMR (NOESY) identifies spatial proximity between substituents .

Q. How do solvent effects influence the electrochemical behavior of 3-Chloro-2-(2-methoxyphenyl)pyridine?

- Methodological Answer : Cyclic voltammetry in aprotic solvents (e.g., DMF with 0.1 M TBAPF₆) reveals redox peaks corresponding to pyridine ring reduction (-1.2 V vs. Ag/AgCl). Solvent polarity index correlates with peak broadening; computational solvation models (COSMO-RS) predict stabilization of charged intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.